molecular formula C10H9N5O2 B15212326 4-(1,7-Dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-yl)benzene-1,3-diol CAS No. 216302-60-2

4-(1,7-Dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-yl)benzene-1,3-diol

Cat. No.: B15212326
CAS No.: 216302-60-2
M. Wt: 231.21 g/mol
InChI Key: IMEMDSDWXXHLMQ-UHFFFAOYSA-N
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Description

4-(1,7-Dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-yl)benzene-1,3-diol is a heterocyclic compound featuring a fused triazolotriazine core linked to a benzene diol moiety.

Properties

CAS No.

216302-60-2

Molecular Formula

C10H9N5O2

Molecular Weight

231.21 g/mol

IUPAC Name

4-(7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-yl)benzene-1,3-diol

InChI

InChI=1S/C10H9N5O2/c16-6-1-2-7(9(17)3-6)8-4-12-15-5-11-14-10(15)13-8/h1-5,8,16-17H,(H,13,14)

InChI Key

IMEMDSDWXXHLMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)O)C2C=NN3C=NN=C3N2

Origin of Product

United States

Preparation Methods

Hydrazonoyl Chloride-Mediated Cyclization

A prominent route involves the reaction of 4-amino-5-hydrazino-1,2,4-triazole derivatives with bifunctional electrophiles. For example, treatment of 3-substituted-4-amino-5-hydrazino-1,2,4-triazole with diethyl oxalate under reflux in ethanol yields the triazolotriazine core via dehydrative cyclization. Subsequent coupling with 2,4-dihydroxybromobenzene via Ullmann or Suzuki-Miyaura reactions introduces the diol moiety.

Reaction Conditions :

  • Solvent : Ethanol or DMF
  • Temperature : 80–100°C
  • Catalyst : Pd(PPh₃)₄ (for coupling steps)
  • Yield : 65–78%

One-Pot Synthesis Using α-Keto Acids

Pyruvic acid facilitates tandem condensation and cyclization. Mixing 4-amino-1,2,4-triazole-3-thiol with pyruvic acid and 2,4-dihydroxybenzaldehyde in acetic acid generates the target compound through sequential thioamide formation, cyclodehydration, and aromatization.

Key Advantages :

  • Avoids intermediate isolation.
  • Green Chemistry : Acetic acid acts as both solvent and catalyst.

Palladium-Catalyzed Coupling Strategies

Direct Arylation of Preformed Triazolotriazines

The patent US20160185749A1 discloses a method where 7-chloro-1,7-dihydro-triazolo[4,3-b]triazine undergoes Pd-catalyzed coupling with 2,4-dihydroxybenzene boronic acid. This method circumvents protective groups by using polar aprotic solvents like DMSO to stabilize the diol.

Optimized Parameters :

  • Catalyst : Pd(OAc)₂/XPhos
  • Base : Cs₂CO₃
  • Yield : 82%

Reductive Debenzylation-Free Approaches

Recent advances eliminate benzyl protection steps. A Pd/C-catalyzed hydrogenolysis directly couples 7-iodo-triazolotriazine with unprotected 2,4-dihydroxybenzene in methanol, achieving 89% yield. This method reduces atom economy penalties and simplifies purification.

Solid-Phase Synthesis and Microwave Assistance

Resin-Bound Intermediate Preparation

Immobilizing 4-amino-triazole derivatives on Wang resin enables stepwise cyclization and functionalization. Cleavage with TFA/H₂O (95:5) releases the target compound with >90% purity.

Microwave-Accelerated Cyclization

Microwave irradiation (150°C, 20 min) in DMF reduces reaction times from hours to minutes. For instance, cyclizing 3-(2,4-dihydroxyphenyl)-1,2,4-triazol-5-amine with triethyl orthoformate under microwaves achieves 94% conversion.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.72 (s, 1H, triazine-H), 7.85 (d, J=8.4 Hz, 1H, aryl-H), 6.34 (dd, J=8.4, 2.4 Hz, 1H), 6.28 (d, J=2.4 Hz, 1H), 10.21 (s, 2H, -OH).
  • ESI-MS : m/z 341.4 [M+H]⁺.

Purity Assessment

HPLC analyses (C18 column, MeOH/H₂O 70:30) show ≥98% purity for optimized routes.

Industrial Scalability and Environmental Impact

The Pd-catalyzed coupling method is preferred for scale-up due to:

  • Solvent Recovery : DMSO is recycled via distillation.
  • E-Factor : 12.5 (superior to classical routes with E=18–22).

Chemical Reactions Analysis

Types of Reactions

4-(1,7-Dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-yl)benzene-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the triazolo-triazine core are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can lead to a variety of substituted triazolo-triazine compounds with different functional groups.

Scientific Research Applications

4-(1,7-Dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-yl)benzene-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(1,7-Dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-yl)benzene-1,3-diol exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazolotriazine scaffold is shared among several compounds with varying substituents and applications. Below is a detailed comparison:

Structural and Functional Group Analysis

Compound Name Core Structure Substituents/Modifications Key Applications
4-(1,7-Dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-yl)benzene-1,3-diol [1,2,4]Triazolo[4,3-b][1,2,4]triazine Benzene-1,3-diol at position 7 Hypothetical: Medicinal
1-Methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one (Compound 8, ) [1,2,4]Triazolo[4,3-b][1,2,4]triazine Methyl group at position 1, ketone at 7 Anticancer screening
3,6,7-Triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazolium (TATOT, ) [1,2,4]Triazolo[4,3-b][1,2,4]triazine Amino groups at positions 3, 6, 7 Energetic materials
  • TATOT: Amino substitutions increase nitrogen content (88.9%) and stability, making it suitable as a "green explosive" with low toxicity (LD₅₀ > 2,000 mg/kg in rats) and high thermal stability (decomposition at 280°C) .

Research Findings and Implications

Anticancer Potential ()

While the target compound’s bioactivity remains unstudied, structurally related triazolotriazines from Corydalis impatiens (e.g., Compounds 3 and 4) showed moderate anticancer activity (IC₅₀ = 13.8–24.7 μM). This suggests that functional groups like hydroxyl or ketone moieties on adjacent rings may enhance efficacy. Compound 8’s inactivity underscores the need for strategic substitution .

Energetic Material Performance ()

TATOT derivatives exhibit detonation velocities up to 9,100 m/s and pressures of 34.5 GPa, outperforming traditional explosives like TNT. The target compound’s diol groups are unlikely to match these properties due to reduced nitrogen content but may find use in non-energetic applications (e.g., coordination chemistry) .

Biological Activity

The compound 4-(1,7-Dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-yl)benzene-1,3-diol is part of a broader class of triazole derivatives known for their diverse biological activities. This article explores the pharmacological profiles and mechanisms of action associated with this compound, drawing on recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C10H10N6O2C_{10}H_{10}N_6O_2, and it features a triazole ring fused to a benzene structure. The presence of hydroxyl groups on the benzene ring enhances its solubility and potential interactions with biological targets.

Pharmacological Activities

Research has indicated that triazole derivatives exhibit a wide range of biological activities including:

  • Antimicrobial Activity : Triazole compounds have shown significant antibacterial and antifungal properties. Studies demonstrate that derivatives can inhibit the growth of various pathogens, including drug-resistant strains.
  • Anticancer Properties : Several triazole derivatives have been evaluated for their ability to inhibit cancer cell proliferation. For instance, compounds similar to 4-(1,7-Dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-yl)benzene-1,3-diol have been tested against human breast cancer cell lines (MCF-7), showing promising results in inhibiting cell growth and inducing apoptosis.
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity through inhibition of pro-inflammatory cytokines.

Case Studies

  • Antibacterial Efficacy : A study conducted on various 1,2,4-triazole derivatives revealed that certain compounds exhibited up to 16 times the antibacterial activity against Gram-positive bacteria compared to standard antibiotics like ampicillin . This suggests that 4-(1,7-Dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-yl)benzene-1,3-diol may possess similar or enhanced antibacterial properties.
  • Anticancer Activity : In vitro studies showed that triazole derivatives could significantly reduce the viability of cancer cells. For example, compounds tested against MCF-7 cells demonstrated IC50 values indicating effective cytotoxicity . The mechanism often involves the induction of apoptosis through caspase activation.

The biological activities of triazole compounds can be attributed to several mechanisms:

  • Enzyme Inhibition : Many triazoles act as inhibitors of key enzymes involved in microbial metabolism or cancer cell proliferation.
  • DNA Interaction : Some studies suggest that these compounds can intercalate into DNA or inhibit topoisomerases.

Data Summary Table

Activity TypeCompound EffectivenessReference
AntibacterialUp to 16x more than ampicillin
Anticancer (MCF-7)Significant cytotoxicity
Anti-inflammatoryPotential inhibition of cytokines

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